molecular formula C9H8BrFN2 B13037502 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile

3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile

Cat. No.: B13037502
M. Wt: 243.08 g/mol
InChI Key: IVEBFYBPPSKGDK-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is a halogenated aromatic compound featuring a propanenitrile backbone substituted with an amino group and a 4-bromo-2-fluorophenyl ring. Its molecular formula is C₉H₈BrFN₂, with a molecular weight of 243.08 g/mol. The bromine and fluorine substituents on the phenyl ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research. The nitrile group enhances polarity, while the amino group provides nucleophilic reactivity, enabling participation in condensation or cyclization reactions.

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

IVEBFYBPPSKGDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and acrylonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile exhibits potential biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.
  • Anticancer Activity : The compound shows cytotoxic effects against certain cancer cell lines, making it a candidate for further development in oncology.

Applications in Medicinal Chemistry

The compound's structural features facilitate interactions with biological targets, which can be harnessed for therapeutic purposes:

  • Enzyme Inhibition : The amino group enhances binding to enzymes, potentially modulating their activity.
  • Targeted Drug Design : Its halogen substitutions may improve binding affinity and specificity to receptors involved in disease pathways.

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation.
  • Antimicrobial Studies : Research focused on the compound's activity against Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MICs) suggesting efficacy comparable to existing antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

This section compares 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile with structurally related propanenitrile derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Comparison

Key structural differences among similar compounds are summarized in Table 1 :

Compound Name Molecular Formula Substituents/R-Groups Molecular Weight (g/mol) Key Functional Groups
3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile C₉H₈BrFN₂ 4-Bromo-2-fluorophenyl, amino 243.08 Nitrile, amino
Cyanazine (CAS 21725-46-2) C₉H₁₃ClN₆ Triazine ring, chloro, ethylamino 240.70 Nitrile, triazine, amino
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile C₁₂H₁₄N₂O 4-Acetylphenyl, methylamino 202.25 Nitrile, acetyl, methylamino

Key Observations :

  • Halogenation : The target compound’s bromine and fluorine substituents increase steric bulk and lipophilicity compared to Cyanazine’s chloro group or the acetyl group in the 4-acetylphenyl derivative.
  • Backbone Diversity : Cyanazine incorporates a triazine ring, enabling herbicide activity, while the acetyl group in the 4-acetylphenyl derivative introduces electron-withdrawing effects.
Physicochemical Properties
  • Lipophilicity : The bromine and fluorine in the target compound enhance logP (estimated ~2.5), favoring membrane permeability compared to Cyanazine (logP ~1.8) .
  • Reactivity: The amino group in the target compound is more nucleophilic than Cyanazine’s triazine-bound amino groups, which are stabilized by resonance.
  • Thermal Stability : Halogenated aromatic compounds like the target molecule typically exhibit higher thermal stability due to strong C-Br/F bonds.
Research Findings
  • Synthetic Routes : The target compound can be synthesized via nucleophilic substitution of 4-bromo-2-fluorobenzene derivatives, whereas Cyanazine requires triazine ring assembly .
  • Biological Activity : Fluorine in the target compound may improve metabolic stability in drug design, contrasting with Cyanazine’s environmental toxicity .

Biological Activity

3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure includes a propanenitrile backbone, an amino group, and a halogenated phenyl ring, which contribute to its interactions with various biological targets. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrF N
  • Molecular Weight : Approximately 243.08 g/mol
  • Structural Features :
    • Amino group (–NH2)
    • Bromine (Br) and Fluorine (F) substitutions on the phenyl ring
    • Nitrile group (–C≡N)

Antimicrobial Activity

Research indicates that 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile exhibits significant antimicrobial properties. The presence of halogen atoms enhances its interaction with microbial targets, potentially leading to inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16.4 μM
Escherichia coli12.4 μM
Klebsiella pneumoniae16.1 μM

These values suggest that the compound is more effective than standard antibiotics like ciprofloxacin in some cases .

Anticancer Activity

The compound has shown promising results in anticancer studies, particularly against various cancer cell lines. The mechanism of action appears to involve the modulation of specific pathways related to cell proliferation and apoptosis.

Cell Line IC50 Value (μM)
HeLa2.59
MCF75.00
HCT-1163.50

These findings indicate that the compound may be a potential candidate for further development as an anticancer agent .

The biological activity of 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is believed to be influenced by its structural components:

  • The amino group facilitates binding to enzymes or receptors.
  • The halogen substitutions may enhance binding affinity and specificity to biological targets.

Ongoing research aims to elucidate the precise molecular interactions and pathways involved in its activity.

Synthesis Methods

The synthesis of 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling , where an aryl halide reacts with an organoboron compound in the presence of a palladium catalyst. Other synthetic routes may include:

  • Nitrilation : Introducing the nitrile group through nucleophilic substitution.
  • Reduction Reactions : Reducing intermediates to obtain the final product with high yield and purity.

Case Studies

Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential applications of 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile:

  • A study on phenyl-imidazole derivatives highlighted their ability to inhibit indoleamine 2,3-dioxygenase (IDO), a target for cancer treatment .
  • Another investigation focused on antifibrotic agents demonstrated that similar compounds exhibited significant inhibitory effects on hepatic stellate cell activation, suggesting broader therapeutic implications .

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